molecular formula C12H20 B135411 1,3-Dimethyladamantane CAS No. 702-79-4

1,3-Dimethyladamantane

Cat. No. B135411
CAS RN: 702-79-4
M. Wt: 164.29 g/mol
InChI Key: CWNOIUTVJRWADX-UHFFFAOYSA-N
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Description

1,3-Dimethyladamantane (1,3-DMA) is a derivative of adamantane, a unique cage-like structure that is a cornerstone in the field of supramolecular chemistry and material science. The molecule consists of a diamondoid structure with two methyl groups attached at the 1 and 3 positions of the adamantane framework .

Synthesis Analysis

The synthesis of 1,3-DMA has been achieved through a process starting from perhydroacenaphthene, using AlCl_3 as a catalyst at 70°C for 1 hour. This method resulted in a 66.9% total yield, and the structure of the synthesized compound was confirmed by ^1H NMR and IR spectroscopy .

Molecular Structure Analysis

The molecular structure of 1,3-DMA has been studied using spectroscopic techniques. IR and Raman spectroscopy, along with proton spin–lattice relaxation time measurements, have been employed to investigate the order–disorder phase transition in 1,3-DMA. These studies suggest that the ordered phase of 1,3-DMA may have an orthorhombic or monoclinic structure with at least two molecules per unit cell .

Chemical Reactions Analysis

1,3-DMA undergoes various chemical reactions, including biomimetic oxidation and photoinitiated oxidation. In a Gif-type system containing Fe^2+ salt, picolinic acid, and pyridine, 1,3-DMA is oxidized to form a tertiary alcohol through the intermediate formation of a radical cation . Additionally, photoinitiated oxidation in the presence of group VI and VIII metal complexes leads to a variety of products, including alcohols, ketones, and keto alcohols . The oxidation of 1,3-DMA by hydrogen peroxide in the presence of lacuna polyoxometallates has also been established, with the nature of the polyoxometallate influencing the selectivity towards tertiary or secondary carbon atom oxidation .

Physical and Chemical Properties Analysis

The thermodynamic properties of 1,3-DMA have been extensively studied. The boiling temperature, vapor pressure, and enthalpy of vaporization have been measured, with the normal boiling temperature being 476.53 K and the enthalpy of vaporization at 308.15 K being 49.21 ± 0.2 kJ·mol^−1 . The heat capacity of 1,3-DMA has been measured over a wide temperature range, revealing the existence of two crystalline phases and a solid-to-solid transition before fusion into a plastic crystalline phase . The densities of the liquid phase have also been measured at various temperatures .

Scientific Research Applications

Thermodynamic Properties and Phase Transitions

1,3-Dimethyladamantane (1,3-DMA) has been extensively studied for its thermodynamic properties. Research demonstrates that 1,3-DMA exists in multiple crystalline phases and undergoes solid-to-solid transitions, as well as fusion, with quantifiable changes in temperature, enthalpy, and entropy. These properties are critical for understanding the compound's behavior in various states (Varushchenko et al., 2005). Additionally, the molecule's order-disorder phase transition has been investigated using spectroscopic methods, revealing insights into its molecular motion and barriers to this motion (Huang et al., 1991).

Synthesis and Chemical Reactions

The synthesis of 1,3-DMA has been achieved from perhydroacenaphthene, providing a pathway for its production. This synthesis involves using AlCl_3 as a catalyst, highlighting the compound's chemical reactivity and potential for further chemical transformations (Kong Li-chun, 2006). Moreover, studies on the photoinitiated oxidation of 1,3-DMA by air oxygen in the presence of metal complexes have been conducted, showing the compound's susceptibility to oxidation and potential for forming various products (Nekhayev et al., 1995).

Thermal Stability and Fuel Applications

1,3-DMA's thermal stability under different conditions has been a subject of interest, particularly regarding its potential as a high energy-density hydrocarbon fuel. Studies have determined its thermal decomposition kinetics, providing valuable data for its application in energy-related fields (Qin et al., 2014).

Physical Properties of Mixtures

The physical properties of 1,3-DMA in mixtures with other compounds have also been investigated. This includes studies on densities, viscosities, surface tensions, and refractive indices of binary mixtures of 1,3-DMA with various alkanes, which are crucial for understanding its interactions and behavior in mixed states (Qin et al., 2014).

Safety and Reaction Hazard Evaluation

Safety evaluations of reactions involving 1,3-DMA, such as its reaction with sulfuric acid and acetonitrile, have been conducted to identify inherent hazards. This information is vital for process design and ensuring safe handling of the compound in industrial settings (Veedhi & Babu, 2013).

Oxidation Mechanisms

Research into the oxidation mechanisms of 1,3-DMA, including the analysis of oxidation products and proposed mechanisms involving radical cations, has been conducted. This adds to the understanding of its reactivity under oxidative conditions (Shchapin et al., 2006).

Synthesis of Functional Derivatives

The synthesis of functional derivatives of 1,3-DMA, such as 1,3-dicarbonyl adamantanes, has been explored. This research provides pathways for creating new compounds with varied applications (Akhrem et al., 2012).

Safety And Hazards

1,3-Dimethyladamantane is a flammable liquid and vapor . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately and the skin should be rinsed with water or shower .

Future Directions

The polymorphism of 1,3-dimethyladamantane has been studied by X-ray powder diffraction, density measurements, and differential scanning calorimetry at normal and high-pressure . The stability temperature domain of the plastic phases increases with pressure . The ability to form the plastic phase for these compounds as well as a series of adamantanes derivatives is analyzed through the globularity and asphericity parameters derived from the Hirshfeld surface analysis .

properties

IUPAC Name

1,3-dimethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOIUTVJRWADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049439
Record name 1,3-Dimethyladamantane
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Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyladamantane

CAS RN

702-79-4
Record name 1,3-Dimethyladamantane
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Record name 1-3-Dimethyladamantane
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Record name 1,3-Dimethyladamantane
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Record name 1,3-dimethyltricyclo[3.3.1.13,7]decane
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Record name 1,3-DIMETHYLADAMANTANE
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Synthesis routes and methods

Procedure details

A mixture of 1.64 grams (10 millimoles) of 1,3-dimethyladamantane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 10 milliliters of acetic acid was stirred under oxygen atmosphere at a temperature of 70° C. for six hours. As a result, with a transformation rate for 1,3-dimethyladamantane of 99%, 1-hydroxy-3,5-dimethyladamantane (yield 39%), and 1,3-dihydroxy-5,7-dimethyladamantane (yield 58%) were obtained. The selectivity for the alcohols was 97%.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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